Arachidonylcyclopropylamide

Cannabinoid Receptor Pharmacology Ligand Binding Assays CB1/CB2 Selectivity

Arachidonylcyclopropylamide (ACPA) is a synthetic analog of the endocannabinoid anandamide (AEA) and a potent, selective agonist of the cannabinoid receptor 1 (CB1R). It is characterized by its high affinity for CB1 receptors (Ki = 2.2 nM) and low affinity for CB2 receptors (Ki = 715 nM), yielding a 325-fold selectivity over CB2R.

Molecular Formula C23H37NO
Molecular Weight 343.5 g/mol
CAS No. 229021-64-1
Cat. No. B123744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonylcyclopropylamide
CAS229021-64-1
Synonyms(5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-eicosatetraenamide;  ACPA; 
Molecular FormulaC23H37NO
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1
InChIInChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-
InChIKeyGLGAUBPACOBAMV-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Arachidonylcyclopropylamide (ACPA) CAS 229021-64-1: A High-Affinity, Selective CB1 Receptor Agonist for Cannabinoid Research


Arachidonylcyclopropylamide (ACPA) is a synthetic analog of the endocannabinoid anandamide (AEA) and a potent, selective agonist of the cannabinoid receptor 1 (CB1R) [1]. It is characterized by its high affinity for CB1 receptors (Ki = 2.2 nM) and low affinity for CB2 receptors (Ki = 715 nM), yielding a 325-fold selectivity over CB2R . As a research tool, ACPA is used to dissect CB1-mediated signaling pathways in various in vitro and in vivo models, including studies of synaptic transmission, pain, and vascular function [2].

Why Arachidonylcyclopropylamide Cannot Be Substituted with Other CB1 Agonists: A Quantitative Comparison


The precise pharmacological profile of Arachidonylcyclopropylamide (ACPA) is defined by a unique combination of high CB1 affinity, pronounced CB2 selectivity, and distinct functional characteristics. Unlike the endogenous ligand anandamide (AEA), which is rapidly metabolized by fatty acid amide hydrolase (FAAH) and exhibits lower CB1 affinity (Ki = 89 nM) [1], ACPA demonstrates nanomolar potency and sustained in vivo activity . Furthermore, its functional effects are not uniformly interchangeable with other CB1 agonists; for instance, ACPA's EC50 for modulating miniature end-plate potential (MEPP) frequency is 115.5 nM, while the non-selective agonist WIN55,212-2 exhibits an EC50 of 5.8 µM—a 50-fold difference in potency [2]. The following evidence guide details these critical differentiators that render generic substitution scientifically invalid.

Quantitative Differentiation of Arachidonylcyclopropylamide from Analogs: Key Comparative Data


CB1 Receptor Affinity and Selectivity: ACPA vs. Anandamide (AEA) and ACEA

ACPA exhibits a 40-fold higher affinity for the CB1 receptor compared to its endogenous parent compound anandamide (AEA). In competitive binding assays using rat cerebellar membranes, ACPA demonstrated a Ki of 2.2 ± 0.4 nM, while AEA showed a Ki of 89 ± 8 nM [1]. Furthermore, ACPA's selectivity for CB1 over CB2 is 325-fold (CB2 Ki = 715 nM), which is superior to that of the closely related analog arachidonyl-2-chloroethylamide (ACEA), which shows a CB1 Ki of 1.4 nM but a lower selectivity of 221-fold (CB2 Ki = 3100 nM) [1]. This precise affinity and selectivity profile is critical for experiments where off-target CB2 activation must be minimized.

Cannabinoid Receptor Pharmacology Ligand Binding Assays CB1/CB2 Selectivity

Functional Potency in cAMP Inhibition: ACPA vs. Anandamide (AEA)

ACPA is a highly potent functional agonist at the human CB1 receptor. It inhibits forskolin-stimulated cAMP accumulation in CHO cells expressing the human CB1 receptor with an IC50 of 2 nM [1]. This functional potency is directly comparable to its binding affinity, demonstrating full agonism. In contrast, anandamide (AEA) exhibits an IC50 of 32 nM in the same assay system [2], highlighting a 16-fold increase in functional potency for ACPA. This robust and quantifiable difference in downstream signaling is essential for assays where a strong, consistent CB1-mediated response is required.

Signal Transduction cAMP Assay Functional Selectivity

In Vivo Efficacy: ACPA vs. Anandamide (AEA) in Hypothermia Induction

Despite having a 40-fold higher affinity for the CB1 receptor, ACPA induces hypothermia in mice with the same efficacy as anandamide (AEA) [1]. This is a key differentiator, as AEA is rapidly degraded in vivo by FAAH, leading to a short duration of action [2]. The observation that ACPA's increased affinity does not translate to exaggerated hypothermia suggests a more controlled in vivo pharmacological profile, potentially due to differences in signal transduction or receptor desensitization pathways. This property makes ACPA a valuable tool for studying sustained CB1-mediated effects without the confounding factor of rapid metabolism.

In Vivo Pharmacology Behavioral Assays Thermoregulation

Differential Antinociception: ACPA vs. Lignocaine in a Model of Inflammatory Pain

In a rat model of inflammatory pain, direct intrawound administration of ACPA (10-100 μg) produced a qualitatively different antinociceptive profile compared to the local anesthetic lignocaine (30 μg) [1]. ACPA significantly inhibited spontaneous guarding behavior, which is a measure of ongoing pain, whereas lignocaine did not. Conversely, lignocaine, but not ACPA, significantly attenuated thermal hyperalgesia and mechanical allodynia (evoked pain behaviors) [1]. This demonstrates that ACPA's mechanism of action (peripheral CB1 receptor activation) addresses a distinct component of the pain experience (spontaneous pain) compared to sodium channel blockade. The effect of ACPA was reversible by the CB1 antagonist AM251, confirming target engagement.

Pain Research Antinociception In Vivo Behavioral Models

Synaptic Modulation Potency: ACPA vs. WIN55,212-2 in Neuromuscular Junction

ACPA exhibits a 50-fold higher potency than the non-selective cannabinoid agonist WIN55,212-2 in modulating neurotransmitter release at the frog neuromuscular junction. The EC50 for ACPA to decrease the frequency of miniature end-plate potentials (MEPPs) is 115.5 ± 6.5 nM, whereas the EC50 for WIN55,212-2 is 5.8 ± 1.0 μM [1]. This difference highlights ACPA's superior potency in a functional synaptic assay, enabling studies at lower, more physiologically relevant concentrations. The effect of ACPA was blocked by the CB1 antagonist AM281 but not the CB2 antagonist AM630, confirming its action is specifically CB1-mediated [1].

Neurophysiology Synaptic Transmission Electrophysiology

Optimal Applications for Arachidonylcyclopropylamide Based on Evidence-Based Differentiation


CB1 Receptor Binding and Selectivity Assays

Utilize ACPA as a reference agonist in competitive binding assays to define CB1 receptor affinity. Its well-characterized Ki of 2.2 nM for CB1 and 325-fold selectivity over CB2 [1] provides a benchmark for screening novel compounds. Its selectivity profile is superior to anandamide and distinct from ACEA, making it ideal for assays where minimizing CB2 cross-reactivity is critical [1].

Functional cAMP Inhibition Studies in Recombinant Cell Lines

Employ ACPA as a potent, full agonist to study CB1-mediated Gi/o protein signaling. With an IC50 of 2 nM in human CB1-transfected CHO cells [2], it provides a robust and reproducible positive control for measuring forskolin-stimulated cAMP inhibition, offering a 16-fold increase in functional potency over anandamide [3].

Investigating Peripheral CB1-Mediated Antinociception in In Vivo Pain Models

ACPA is uniquely suited for studying the role of peripheral CB1 receptors in spontaneous pain, as demonstrated by its selective inhibition of guarding behavior without affecting evoked pain in a rat model of inflammatory pain [4]. This distinct pharmacological profile, reversible by AM251, is not replicated by local anesthetics like lignocaine [4].

Electrophysiological Studies of CB1-Mediated Synaptic Modulation

Apply ACPA in electrophysiological recordings (e.g., MEPPs) to investigate CB1 modulation of neurotransmitter release. Its 50-fold greater potency compared to WIN55,212-2 (EC50 115.5 nM vs. 5.8 µM) [5] allows for more precise, nanomolar-range dose-response experiments, minimizing off-target effects and enabling detailed mechanistic studies at the neuromuscular junction [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arachidonylcyclopropylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.